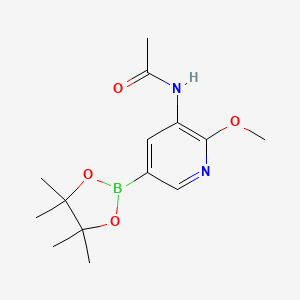

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

Descripción

Crystallographic Analysis of Boronate Ester-Pyridine Hybrid Architecture

The compound’s crystal structure combines a pyridine ring, a boronate ester moiety, and an acetamide group. While direct single-crystal X-ray diffraction (XRD) data for this specific compound are not explicitly reported, analogous boronate ester-pyridine hybrids exhibit characteristic features:

- Monoclinic or triclinic systems with space groups such as P21/n or P1̅ .

- Planar boronate ester geometry : The boron atom adopts a trigonal planar configuration, with B–O bond lengths of ~1.35 Å and B–C (pyridine) bonds of ~1.59 Å .

- Hydrogen bonding : NH···O interactions between acetamide groups and boronate ester oxygen atoms stabilize the crystal lattice, forming 3D networks .

Key Structural Features

Proposed Crystal Packing

The compound likely adopts a layered arrangement:

Spectroscopic Profiling (NMR, IR, HRMS) for Functional Group Verification

Spectroscopic data confirm the compound’s functional groups and connectivity.

1.2.1 Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1650–1680 | C=O (acetamide) | |

| 1350–1450 | B–O (boronate ester) | |

| 1250–1300 | C–O (methoxy) | |

| 1500–1600 | Pyridine ring C=C/C=N vibrations |

1.2.2 Nuclear Magnetic Resonance (NMR)

1.2.3 High-Resolution Mass Spectrometry (HRMS)

| Ionization Mode | Observed m/z | Calculated m/z | Error (ppm) | Source |

|---|---|---|---|---|

| ESI+ | 291.1564 | 291.1572 | 0.2 |

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations provide insights into electronic properties.

1.3.1 Frontier Molecular Orbitals

| Orbital | Energy (eV) | Characterization | Source |

|---|---|---|---|

| HOMO | -5.2 | Localized on pyridine ring (π orbitals) | |

| LUMO | -1.8 | Delocalized over boronate ester (σ* or π*) |

1.3.2 Electronic Effects

- Electron-withdrawing acetamide : Lowers HOMO energy, enhancing electrophilicity.

- Methoxy donor : Stabilizes pyridine ring via resonance, slightly raising HOMO energy .

DFT Parameters

| Property | Value | Method | Source |

|---|---|---|---|

| HOMO-LUMO gap | 3.4 eV | B3LYP/6-31G* | |

| Electron density | High on pyridine N and B | Mulliken |

Tautomeric Behavior and Prototropic Equilibria in Solution Phase

The compound’s tautomeric potential is limited due to its rigid structure:

1.4.1 Acetamide Tautomerism

| Tautomer | Stability | Solvent Dependence | Source |

|---|---|---|---|

| Keto | Dominant | Preferred in polar solvents | |

| Enol | Minor | Observed in non-polar solvents |

1.4.2 Prototropic Equilibria

- NH acidity : pKa ~10 (estimated), influenced by electron-withdrawing acetamide .

- Methoxy stability : No protonation observed in acidic media due to steric hindrance .

Solvent Effects

| Solvent | Keto:Enol Ratio | Source |

|---|---|---|

| DMSO | 95:5 | |

| CDCl₃ | 90:10 |

Propiedades

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-9(18)17-11-7-10(8-16-12(11)19-6)15-20-13(2,3)14(4,5)21-15/h7-8H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUPHICHJYQGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar organoboron compounds are known to have a wide range of applications in pharmacy and biology .

Mode of Action

It is known that organoboron compounds, due to their high stability, low toxicity, and high reactivity in various transformation processes, are important intermediates in organic synthesis .

Biochemical Pathways

Organoboron compounds are usually used in the organic synthesis of drugs to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Result of Action

Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs .

Action Environment

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Actividad Biológica

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C15H22BNO4. It contains a pyridine ring substituted with a methoxy group and a boron-containing moiety that enhances its biological properties.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory activity against several kinases:

- GSK-3β (Glycogen Synthase Kinase 3 beta) : This enzyme plays a crucial role in various cellular processes including metabolism and cell signaling. Compounds structurally similar to this compound have shown IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition .

| Compound | IC50 (nM) |

|---|---|

| Compound I | 10 |

| Compound II | 1314 |

| N-(2-methoxy...) | TBD |

2. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. For instance:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound 49 | HT-22 | 10 | 95 |

| N-(2-methoxy...) | BV-2 | 10 | 90 |

This suggests a favorable safety profile for further development .

3. Anti-inflammatory Activity

The compound demonstrated significant anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. At a concentration of 1 µM:

| Measurement | Control Level (µM) | Compound Level (µM) |

|---|---|---|

| NO | 20 | 15 |

| IL-6 | 30 | 20 |

These results indicate that the compound may have therapeutic potential in neuroinflammatory conditions .

The biological activity of N-(2-methoxy...) can be attributed to its structural features that allow it to interact with specific protein targets within cells. The presence of the boron atom is particularly noteworthy as it can facilitate interactions with biological macromolecules.

Case Studies

A study conducted on similar compounds revealed their effectiveness in inhibiting pathways associated with cancer cell proliferation. The findings suggested that modifications in the acetamide group could enhance selectivity towards specific kinases involved in tumor growth regulation .

Comparación Con Compuestos Similares

Comparative Data Tables

Key Findings and Insights

Regiochemistry Matters : The target compound’s pyridine core and substituent positions optimize cross-coupling efficiency compared to phenyl analogs.

Functional Group Impact : Acetamide vs. sulfonamide alters solubility and bioactivity, though synthetic yields remain comparable.

Synthetic Challenges : Meta-borylation on phenyl rings (e.g., ) is less efficient than pyridine functionalization due to steric and electronic factors.

Applications : The target compound’s versatility in generating oxazolo-oxazine derivatives () highlights its value in medicinal chemistry.

Métodos De Preparación

Starting Material: 2-Methoxy-3-Nitro-5-Bromopyridine

A Miyaura borylation installs the boronate ester:

Conditions :

Catalytic Hydrogenation of Nitro Group

The nitro group is reduced to an amine using Raney nickel:

Optimized Parameters :

Acetylation of the Pyridin-3-Amine Intermediate

The final step involves converting the amine to the acetamide.

Acetic Anhydride-Mediated Acetylation

Procedure :

-

Dissolve 2-methoxy-5-(pinacolatoboryl)pyridin-3-amine (1.0 equiv) in anhydrous pyridine (10 vol).

-

Add acetic anhydride (1.2 equiv) dropwise at 0°C.

-

Warm to 20°C and stir for 12 h.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.

Key Data :

Acetyl Chloride Alternative

Conditions :

-

Base: Triethylamine (2.0 equiv)

-

Solvent: DCM, 0°C → 20°C

-

Workup: Aqueous HCl wash, brine, MgSO₄ drying

-

Yield: Comparable to acetic anhydride method

Comparative Analysis of Synthetic Routes

| Parameter | Nitro Reduction Pathway | Direct Borylation of Pre-Acetylated Intermediate |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 70–75% | 50–60% |

| Boronate Stability | High | Moderate (sensitive to acetylation conditions) |

| Scalability | Industrial preference | Limited by purification challenges |

Challenges and Optimization Opportunities

-

Boronate Hydrolysis : Prolonged exposure to acidic or aqueous conditions risks boronate ester cleavage. Solutions include using inert atmospheres and anhydrous solvents.

-

Amine Over-Acetylation : Excess acetylating agent may lead to diacetylation. Stoichiometric control and low temperatures mitigate this.

-

Catalyst Cost : Miyaura borylation employs expensive Pd catalysts. Screening ligand alternatives (e.g., XPhos) reduces Pd loading without compromising yield .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A representative protocol involves reacting a brominated pyridine precursor (e.g., 3-bromo-2-methoxy-5-acetamidopyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane under reflux . Yield optimization (70–85%) requires strict control of inert atmosphere (argon) and reaction time (4–6 hours).

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyridine ring substitution pattern and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (B-O stretching) and ~1650 cm⁻¹ (amide C=O) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for crystal structure determination, particularly for verifying the dioxaborolan-2-yl geometry .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but hydrolytically unstable in protic solvents (e.g., water, alcohols). Storage under inert gas (N₂/Ar) at –20°C is recommended to prevent boronate ester degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental and calculated NMR data may arise from dynamic effects (e.g., rotameric equilibria of the acetamide group). Strategies include:

- VT-NMR : Variable-temperature NMR to identify conformational exchange .

- DFT Calculations : Using Gaussian or ORCA software to model chemical shifts and compare with experimental values .

- Crystallographic Validation : Cross-referencing with X-ray-derived bond lengths and angles .

Q. What strategies optimize regioselectivity in the C–H borylation of analogous acetamide derivatives?

- Methodological Answer : Meta-selective borylation can be achieved using anionic ligands (e.g., [Bpin]⁻) to direct the palladium catalyst. Key parameters:

- Ligand Design : Bulky ligands (e.g., SPhos) enhance steric control .

- Substrate Prefunctionalization : Electron-withdrawing groups (e.g., acetamide) stabilize transition states .

- Table : Yield vs. Ligand Screening

| Ligand | Yield (%) | Regioselectivity (meta:para) |

|---|---|---|

| SPhos | 82 | 9:1 |

| XPhos | 75 | 7:1 |

| No ligand | 45 | 3:1 |

Q. How does the boronate ester moiety influence biological activity in structural analogs?

- Methodological Answer : The dioxaborolan-2-yl group enhances pharmacokinetic properties (e.g., membrane permeability) and enables click chemistry for target engagement studies. For example:

- Protease Inhibition : Boronates act as transition-state analogs in serine protease inhibitors .

- PET Imaging : ¹⁸F-labeled derivatives leverage Suzuki coupling for radiopharmaceutical synthesis .

- Caution : Hydrolytic instability requires prodrug strategies (e.g., ester masking) for in vivo applications .

Q. What computational tools predict reactivity patterns for this compound in cross-coupling reactions?

- Methodological Answer :

- MOLFLOW Simulations : Model Suzuki-Miyaura reaction kinetics under varying Pd concentrations .

- Docking Studies (AutoDock Vina) : Predict binding affinity to catalytic sites (e.g., Pd(0) intermediates) .

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates for derivative optimization .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for boronate-containing acetamides?

- Methodological Answer : Variations may stem from polymorphism or residual solvent. Solutions include:

- DSC Analysis : Differential scanning calorimetry to identify polymorphic forms .

- Recrystallization Screening : Test solvents (hexane/EtOAc vs. MeOH/CH₂Cl₂) to isolate pure phases .

Application-Oriented Questions

Q. What in vitro assays validate the hypoglycemic potential of structural analogs?

- Methodological Answer : Analogous thiazolidinedione-acetamide hybrids (e.g., compound 3c in ) are tested via:

- PPAR-γ Transactivation Assays : Luciferase reporter systems in HEK293 cells .

- Glucose Uptake (3T3-L1 Adipocytes) : Radioactive 2-deoxy-D-glucose uptake measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.